2-Isopropyl-6-nitro anisole
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Overview
Description
2-Isopropyl-6-nitro anisole: is an organic compound with the molecular formula C10H13NO3 It is a derivative of anisole, where the methoxy group is substituted with an isopropyl group at the 2-position and a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-6-nitro anisole typically involves a multi-step process:
Friedel-Crafts Alkylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-6-nitro anisole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 2-Isopropyl-6-amino anisole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Isopropyl-6-nitro anisole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-nitro anisole involves its interaction with various molecular targets:
Comparison with Similar Compounds
Anisole (Methoxybenzene): Lacks the nitro and isopropyl groups, making it less reactive in electrophilic aromatic substitution reactions.
2-Nitroanisole: Contains only the nitro group, making it more reactive towards reduction but less versatile in substitution reactions.
2-Isopropylanisole: Contains only the isopropyl group, making it more reactive towards electrophilic aromatic substitution but lacking the nitro group’s directing effects.
Uniqueness: 2-Isopropyl-6-nitro anisole is unique due to the presence of both the nitro and isopropyl groups, which impart distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1000342-22-2 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-methoxy-1-nitro-3-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13NO3/c1-7(2)8-5-4-6-9(11(12)13)10(8)14-3/h4-7H,1-3H3 |
InChI Key |
XKTILMTVFLKCKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
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